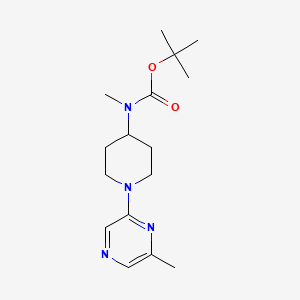









|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)[C:3](=[O:9])[O:4][C:5]([CH3:8])([CH3:7])[CH3:6].Cl[C:17]1[CH:22]=[N:21][CH:20]=[C:19]([CH3:23])[N:18]=1.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:1][N:2]([CH:10]1[CH2:11][CH2:12][N:13]([C:17]2[CH:22]=[N:21][CH:20]=[C:19]([CH3:23])[N:18]=2)[CH2:14][CH2:15]1)[C:3](=[O:9])[O:4][C:5]([CH3:8])([CH3:6])[CH3:7] |f:4.5.6.7.8|
|


|
Name
|
|
|
Quantity
|
370 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(OC(C)(C)C)=O)C1CCNCC1
|
|
Name
|
|
|
Quantity
|
244 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CN=C1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
64.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
|
Name
|
|
|
Quantity
|
31.6 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture was degassed for 30 min with argon
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was refluxed for 16 h
|
|
Duration
|
16 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentration under reduced pressure
|
|
Type
|
WASH
|
|
Details
|
washed with water (30 ml) and saturated sodium chloride solution (30 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by distillation under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(OC(C)(C)C)=O)C1CCN(CC1)C1=NC(=CN=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 47% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |